

Upadacitinib pharmacodynamics and pharmacokinetics

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Compound Focus: Upadacitinib

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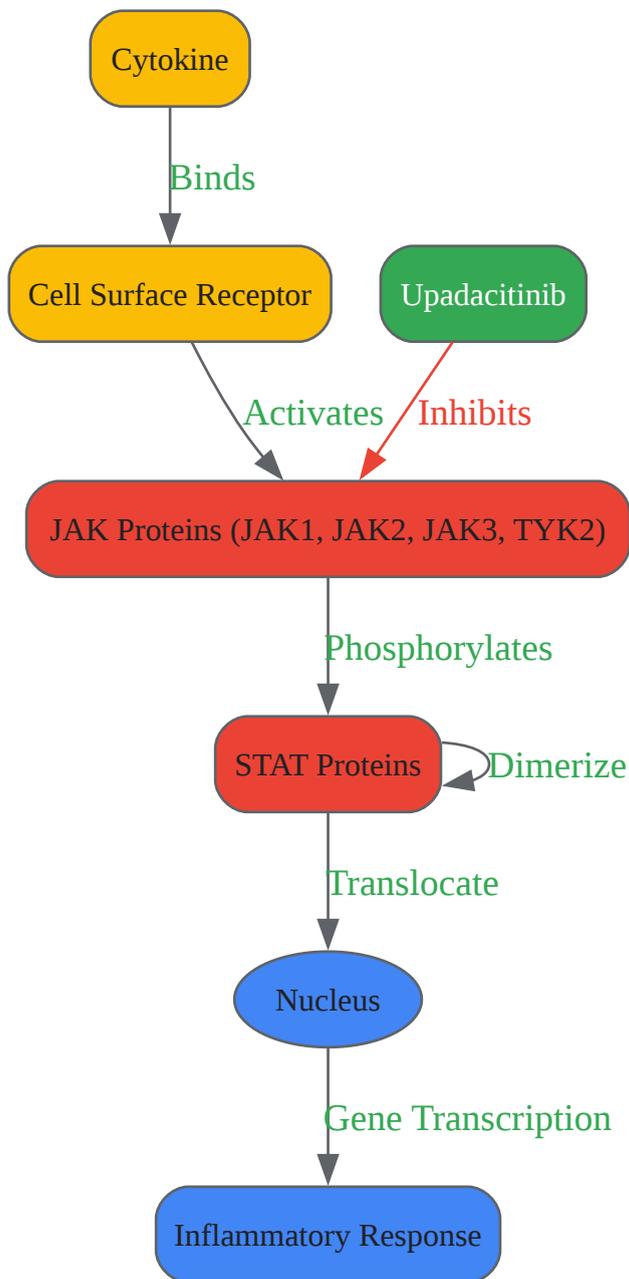
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Pharmacodynamics (PD) and Mechanism of Action

Upadacitinib exerts its therapeutic effect by reversibly inhibiting the Janus kinase (JAK) family of enzymes, which are intracellular tyrosine kinases involved in the signaling of numerous cytokines [1] [2] [3].

- **JAK-STAT Pathway Inhibition:** The drug functions as an **adenosine triphosphate (ATP)-competitive inhibitor** [2]. It binds to the JAK enzymes, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins [1] [3]. This inhibition blocks the transduction of pro-inflammatory cytokine signals into the cell nucleus, thereby modulating the immune response [4].
- **Enzymatic and Cellular Selectivity:** A key characteristic of **upadacitinib** is its **selectivity for JAK1**. Data from enzymatic assays show it inhibits JAK1 with a half-maximal inhibitory concentration (IC_{50}) of **0.043 μ M**, which is significantly more potent than its inhibition of JAK2 (IC_{50} = 0.12 μ M), JAK3 (IC_{50} = 2.3 μ M), and TYK2 (IC_{50} = 4.7 μ M) [2]. In cellular assays, this translates to a greater than 40-fold, 130-fold, and 190-fold selectivity for JAK1 over JAK2, JAK3, and TYK2, respectively [2]. This selective profile was designed to improve the therapeutic window by targeting cytokines involved in pathological inflammation while potentially minimizing effects on other pathways.
- **Biomarker Corroboration:** PK/PD analyses in Phase 1 studies confirmed greater *in vivo* potency for inhibiting IL-6-induced phosphorylation of STAT3 (a measure of JAK1 activity) compared to IL-7-induced phosphorylation of STAT5 (a measure of JAK1/3 activity), consistent with the *in vitro* selectivity data [5] [2].

The diagram below illustrates how **upadacitinib** disrupts the JAK-STAT signaling pathway.



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Upadacitinib inhibits JAK-STAT signaling, blocking inflammatory gene transcription.

Pharmacokinetics (PK) Profile

Upadacitinib has a well-characterized pharmacokinetic profile that supports once-daily dosing with its extended-release (ER) formulation [5] [2] [3].

The table below summarizes its key pharmacokinetic parameters:

Parameter	Description	Source / Conditions
T_{max} (Median)	2–4 hours (ER tablet) [1] [2]	Steady state
	~1 hour (oral solution) [6]	
Bioavailability	Not fully characterized [3]	
Effect of Food	No clinically relevant effect on AUC or C _{max} (ER tablet) [3]	
Protein Binding	~52% [1] [3]	
Vd (Volume of Distribution)	~224 L (in a 74 kg RA patient) [3]	
Main Metabolic Pathway	CYP3A4 [1] [2] [3]	
Secondary Metabolic Pathway	CYP2D6 [1] [3]	
Half-life (Harmonic Mean)	8–14 hours (ER tablet) [1] [2]	
	~2-5 hours (oral solution, pediatric) [6]	
Major Route of Elimination	Feces (~38% as unchanged drug) [1] [3]	
Minor Route of Elimination	Urine (~24% as unchanged drug) [1] [3]	

Key characteristics of its PK include:

- **Dose Proportionality:** **Upadacitinib** exhibits a dose-proportional PK profile over the therapeutic dose range [3].
- **Metabolism and Excretion:** It is primarily metabolized by CYP3A4, and to a lesser extent by CYP2D6 [1] [3]. The majority of an administered dose is excreted unchanged in the feces, with renal elimination playing a smaller role [1] [3].
- **Formulation Considerations:** The extended-release (ER) tablet was developed to enable once-daily dosing. An **In Vitro-In Vivo Correlation (IVIVC)** model was established and validated to support post-

approval manufacturing changes, demonstrating that formulations at the dissolution specification boundaries were predicted to have comparable efficacy and safety to the target formulation [5].

Key Experimental Protocols in Development

Model-Informed Drug Development (MIDD) approaches were critical throughout **upadacitinib**'s clinical program [5].

- **Phase 1: Biomarker PK/PD Analysis**

- **Methodology:** In Phase 1 studies, blood samples were collected from healthy subjects and patients to measure plasma **upadacitinib** concentrations and ex vivo PD biomarkers. One key PD assay involved stimulating blood samples with cytokines like IL-6 and IL-7 and measuring the inhibition of STAT phosphorylation (pSTAT3 and pSTAT5) via flow cytometry. A **direct within-study comparison** with tofacitinib was used as a benchmark to guide Phase 2 dose selection [5].
- **Outcome:** This approach demonstrated that **upadacitinib** 3 mg BID (IR formulation) had comparable effects on IL-6-induced pSTAT3 to tofacitinib 5 mg BID, confirming its higher potency and helping to de-risk the choice of doses for future studies [5].

- **Phase 1: Concentration-QT Analysis**

- **Methodology:** To assess the drug's potential to prolong the QT interval, data from single- and multiple-ascending dose Phase 1 studies were analyzed using a **concentration-QT analysis**. In the absence of a pharmacological positive control like moxifloxacin, the study used the known QT effect of food consumption as a positive control to establish assay sensitivity [5].
- **Outcome:** The analysis demonstrated a lack of QT prolongation risk at therapeutic exposures. This analysis was accepted by regulators in lieu of a standalone Thorough QT (TQT) study, saving significant time and resources [5].

- **Formulation Bridging and Phase 3 Dose Selection**

- **Methodology:** Phase 2 trials used a twice-daily (BID) immediate-release (IR) formulation. To transition to a once-daily (QD) extended-release (ER) formulation for Phase 3, **population PK analyses** were conducted. These models integrated PK data from both the IR and ER formulations. Simulations were then performed to identify ER QD doses that provided comparable daily exposure to the effective IR BID doses. Additionally, **exposure-response models** developed from Phase 2 efficacy data were used to simulate the expected efficacy of the proposed ER QD regimens [5].

- **Outcome:** These modeling and simulation activities successfully supported the decision to advance the ER QD formulation directly into Phase 3 trials without a dedicated Phase 2 formulation trial, accelerating the development timeline [5].

Clinical Dosing and Exposure Relationships

Upadacitinib dosing is tailored to the specific indication, often involving higher induction doses for gastrointestinal diseases followed by lower maintenance doses.

The table below summarizes the approved dosing and associated exposures for key indications:

Indication	Phase / Regimen	Dose	AUC _{inf} (Mean)	C _{max} (Mean)
Rheumatoid Arthritis, Psoriatic Arthritis, Ankylosing Spondylitis	Maintenance	15 mg	265	31.6
		QD	ng·h/mL	ng/mL
Atopic Dermatitis	Maintenance	15 mg	265	31.6
		QD	ng·h/mL	ng/mL
	Maintenance	30 mg	543	71.8
		QD	ng·h/mL	ng/mL
Ulcerative Colitis & Crohn's Disease	Induction (UC: 8 wks; CD: 12 wks)	45 mg	752	90.7
		QD	ng·h/mL	ng/mL
	Maintenance	15 mg	265	31.6
		QD	ng·h/mL	ng/mL
	Maintenance	30 mg	543	71.8
		QD	ng·h/mL	ng/mL

Source for PK parameters: [2]. AUC_{inf} = Area Under the Curve from time zero to infinity; C_{max} = Maximum plasma concentration; QD = Once daily.

Furthermore, population PK and exposure-response analyses from Phase 3 trials supported dosing recommendations in special populations, showing that mild or moderate renal impairment or hepatic

impairment (Child-Pugh A or B) do not necessitate dose adjustments for most indications [5] [1] [7].

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